Acid Dissociation Constant (pKa) Comparison: 5-Methyl Substitution Raises pKa by ~3 Units vs. Parent 2-Chloro-3-hydroxypyridine
The acid pKa of 2-chloro-5-methylpyridin-3-ol is calculated as 7.40 (JChem prediction) [1]. In contrast, the parent compound 2-chloro-3-hydroxypyridine (CAS 6636-78-8), which lacks the electron-donating 5-methyl group, has a predicted pKa of 4.32 ± 0.10 . This ~3.1 log unit difference means that at physiological pH 7.4, 2-chloro-5-methylpyridin-3-ol exists in an approximately 50:50 equilibrium between neutral and ionized forms, whereas 2-chloro-3-hydroxypyridine is >99.9% ionized. The substantial shift in ionization state profoundly affects membrane permeability, protein binding, and extraction behavior.
| Evidence Dimension | Acid pKa of the 3-hydroxyl group |
|---|---|
| Target Compound Data | pKa = 7.40 (calculated, JChem) |
| Comparator Or Baseline | 2-Chloro-3-hydroxypyridine: pKa = 4.32 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +3.1 units (~1,260-fold decrease in acidity) |
| Conditions | Computational prediction (JChem vs. standard prediction methods); both values are calculated rather than experimentally determined |
Why This Matters
For procurement decisions in medicinal chemistry programs, the near-physiological pKa of this compound means it will exhibit substantially different ADME behavior compared to the non-methylated analog, making it the preferred choice when neutral species partitioning at pH 7.4 is desired.
- [1] ChemBase. 2-chloro-5-methylpyridin-3-ol, ChemBase ID: 50557. Acid pKa (JChem): 7.3987346. http://en.chembase.cn/molecule-50557.html (accessed 2026-04-25). View Source
